molecular formula C3H5BF3K B1421497 Potassium (Z)-1-propene-1-trifluoroborate CAS No. 951039-45-5

Potassium (Z)-1-propene-1-trifluoroborate

Cat. No.: B1421497
CAS No.: 951039-45-5
M. Wt: 147.98 g/mol
InChI Key: RLDWVFWDURMTAV-OLGQORCHSA-N
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Description

Potassium (Z)-1-propene-1-trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a trifluoroborate group attached to a propene moiety, with potassium as the counterion. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the propene group.

Scientific Research Applications

Potassium (Z)-1-propene-1-trifluoroborate has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules.

    Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment involves compounds like this compound.

    Industry: It is employed in the production of advanced materials and polymers with unique properties.

Mechanism of Action

Target of Action

Potassium (Z)-1-propene-1-trifluoroborate primarily targets voltage-gated potassium (K+) channels , particularly the Kv2.1 channel , encoded by the KCNB1 gene . These channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .

Mode of Action

The compound interacts with its targets by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . This interaction results in changes in the ionic equilibrium, influencing various physiological processes .

Biochemical Pathways

The affected pathways involve the regulation of membrane excitability , glucose-stimulated insulin secretion , and neuronal firing frequency . The downstream effects include the modulation of various cellular systems, offering novel avenues to treat a range of diseases from neurological disorders to diabetes .

Pharmacokinetics

Potassium compounds generally exhibit rapid absorption, with a median maximum measure plasma concentration (tmax) at 05 h and a terminal (elimination) half-life (t1/2) of 387–457 h . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. For instance, in the context of voltage-gated potassium channels, the compound’s action could influence neuronal firing frequency, potentially impacting neurological function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (Z)-1-propene-1-trifluoroborate can be synthesized through various methods, including the reaction of potassium trifluoroborate with (Z)-1-bromo-1-propene under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium (Z)-1-propene-1-trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of organoboron compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Uniqueness

Potassium (Z)-1-propene-1-trifluoroborate is unique due to its (Z)-configuration, which imparts specific stereochemical properties that can influence its reactivity and the outcome of chemical reactions. This distinguishes it from other similar compounds, which may have different configurations or substituents.

Properties

IUPAC Name

potassium;trifluoro-[(Z)-prop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWVFWDURMTAV-OLGQORCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C\C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951039-45-5
Record name 951039-45-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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